1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Analysis
Biochemical Properties
1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, which are crucial for maintaining amino acid homeostasis in cells . The nature of these interactions involves binding to the active sites of these transporters, thereby influencing their activity and the overall amino acid levels within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTORC1 signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and other transcriptional regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for amino acid metabolism and other biochemical processes . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within the cell . The compound’s localization and accumulation within specific tissues can influence its activity and function, making it crucial to understand these transport mechanisms for effective therapeutic use.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, the compound may localize to the mitochondria, where it can influence metabolic activity and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-5-13(2)10(15)7-14-6-9(11(16)17)12-8-14/h6,8H,3-5,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPTGWMYHRRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.